

Benchmarking the performance of different asymmetric transfer hydrogenation catalysts

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A Comparative Guide to Asymmetric Transfer Hydrogenation Catalysts

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones and imines to form chiral alcohols and amines is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Asymmetric transfer hydrogenation (ATH) has emerged as a robust and operationally simple method to achieve these transformations, avoiding the need for high-pressure hydrogen gas. This guide provides an objective comparison of the performance of common asymmetric transfer hydrogenation catalysts, supported by experimental data, to aid in catalyst selection for specific applications.

Performance Benchmark: Asymmetric Transfer Hydrogenation of Ketones

The reduction of acetophenone is a widely accepted benchmark for evaluating the performance of ATH catalysts. The following table summarizes the performance of representative Ruthenium, Rhodium, and Iridium-based catalysts in this transformation under various conditions.



Catal yst Syste m	Chiral Ligan d	H- Sourc e	Base	Solve nt	Temp. (°C)	Time (h)	Conv. (%)	ee (%) (Confi g.)	Ref.
Ruthe nium- Based									
[RuCl(p- cymen e) ((R,R)- TsDPE N)]	(R,R)- TsDPE N	i-PrOH	КОН	i-PrOH	25	0.17	>98	97 (R)	[1]
[RuCl(p- cymen e) ((R,R)- TsDPE N)]	(R,R)- TsDPE N	HCOO H/NEt₃	-	HCOO H/NEt₃	28	-	93-99	98 (S)	[2]
RuCl ₂ (p- cymen e)/(1R, 2S)- cis-1- amino- 2- indano	(1R,2S)-cis-1- amino- 2- indano	i-PrOH	КОН	i-PrOH	28	1.5	70	91 (S)	[1]
Azarut henac ycle	2-(1- (pheny l)ethyl amino)	i-PrOH	t- BuOK	i-PrOH	25	1	99	96 (R)	[1]



	methyl pyridin e								
Rhodi um- Based									
[RhCl ₂ (Cp) ((R,R)- TsDPE N)]	(R,R)- TsDPE N	HCOO Na	-	H₂O	40	0.5	>99	97 (R)	[3]
[RhCl ₂ (Cp) ((R,R)- TsDPE N)]	(R,R)- TsDPE N	i-PrOH	КОН	i-PrOH	40	24	45	89 (R)	[3]
Iridium - Based									
[IrCl ₂ (Cp) ((R,R)- TsDPE N)]	(R,R)- TsDPE N	HCOO Na	-	H₂O	40	0.75	>99	98 (R)	[3][4]
[IrCl ₂ (Cp) ((R,R)- TsDPE N)]	(R,R)- TsDPE N	i-PrOH	КОН	i-PrOH	40	24	48	87 (R)	[3]

Abbreviations: TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine; Cp = Pentamethylcyclopentadienyl; i-PrOH = 2-propanol; t-BuOK = Potassium tert-butoxide; Conv. = Conversion; ee = Enantiomeric excess.*



Performance Benchmark: Asymmetric Transfer Hydrogenation of Imines

The asymmetric reduction of cyclic imines, such as 1-methyl-3,4-dihydroisoquinoline derivatives, is crucial for the synthesis of chiral alkaloids and related pharmacologically active compounds. Below is a comparison of catalyst performance for this class of substrates.



Cataly st Syste m	Substr ate	H- Source	Solven t	Temp. (°C)	Time (h)	Conv. (%)	ee (%)	Ref.
Rutheni um- Based								
[RuCl(p - cymene)((S,S)- TsDPE N)]	1- Phenyl- 3,4- dihydroi soquino line	HCOO H/NEt₃	Acetonit rile	RT	-	-	60-74	[5]
Rhodiu m- Based								
Rh- analogu e of Catalyst 37	1- Phenyl- 3,4- dihydroi soquino line	-	-	-	-	66	3	[5]
Iridium- Based								
Ir- based catalyst 37	1- Phenyl- 3,4- dihydroi soquino line	-	-	-	-	83	63	[5]
Ir- based catalyst	1- Phenyl- 3,4- dihydroi	-	-	-	-	99	86	[5]



37 + H₃PO₄	soquino line							
Ir- diphosp hine catalyst	N- methyl α- phenylf uryl- containi ng imine	H² (pressu re)	-	-	-	-	82	[5]

Abbreviations: RT = Room Temperature.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for achieving optimal results in asymmetric transfer hydrogenation. Below are generalized protocols for the widely used Noyori-type catalysts.

Protocol 1: ATH using Formic Acid/Triethylamine

This protocol is adapted from the seminal work by Noyori and is widely applicable to a range of ketones and imines.[6]

- 1. Preparation of Formic Acid-Triethylamine (5:2) Azeotrope:
- In a flask, cool 346.5 mL (9.0 mol) of 98% formic acid to 4 °C in an ice bath under an inert atmosphere (Argon or Nitrogen).
- Slowly add 500.0 mL (3.6 mol) of triethylamine to the cooled formic acid over 1.5 hours while maintaining the temperature.
- The resulting mixture can be used directly or distilled (89 °C at 2.1 kPa) for a purified azeotrope.[7]
- 2. Asymmetric Transfer Hydrogenation Procedure:



- In a dry, four-necked, round-bottomed flask under an inert atmosphere, add the Ruthenium catalyst (e.g., RuCl--INVALID-LINK--, typically 0.1-1 mol%).
- Add the substrate (1 equivalent) and a dry solvent (e.g., acetonitrile, DMF) via syringe.
- Transfer the prepared formic acid/triethylamine mixture to a dropping funnel and add it dropwise to the reaction mixture at room temperature.
- Stir the reaction at the desired temperature (e.g., 28-40 °C) for the specified time (typically a few hours to 48 hours).[6][7]
- Monitor the reaction progress by TLC, GC, or HPLC.
- 3. Work-up and Analysis:
- Upon completion, quench the reaction by adding water.
- Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
- Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.[6]
- Determine the conversion and enantiomeric excess by chiral GC or HPLC analysis.[7][8]

Protocol 2: ATH using Aqueous Sodium Formate

This "greener" protocol utilizes water as the solvent, offering advantages in terms of environmental impact and sometimes reaction rates.

- 1. Reaction Setup:
- Place the catalyst (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)] or its tethered derivatives, 1 mol%) and sodium formate (5 equivalents) in a Schlenk tube under an inert atmosphere.[9]
 [10]



- Add water (and methanol as a co-solvent if needed, e.g., 1:1 mixture) to achieve a desired concentration (e.g., 1 M).[9]
- Degas the mixture.
- Add the ketone substrate (1 equivalent) and degas the mixture again.[10]
- 2. Reaction Execution:
- Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for the required duration (typically several hours).[9][10]
- Monitor the reaction progress by taking aliquots for chiral GC or HPLC analysis.[10]
- 3. Work-up and Analysis:
- After the reaction is complete, add water to the mixture.
- Extract the product with an organic solvent (e.g., diethyl ether).
- Dry the combined organic extracts, concentrate, and purify as described in Protocol 1.
- Determine the conversion and enantiomeric excess using chiral chromatography.[8][9]

Analytical Methods for Determining Enantiomeric Excess

Accurate determination of enantiomeric excess (ee) is crucial for evaluating catalyst performance. The most common and reliable methods are:

- Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and robust
 method that involves separating enantiomers on a chiral stationary phase. By optimizing the
 mobile phase, baseline separation of enantiomers can be achieved, and the ratio of their
 peak areas gives the enantiomeric excess.[8][11]
- Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC is an excellent method. It requires a very small sample size and often does not necessitate

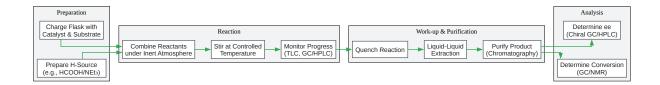


derivatization.[12]

 Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, it is possible to differentiate the signals of the two enantiomers in the NMR spectrum.
 The integration of these distinct signals provides the enantiomeric ratio.[8]

Experimental Workflow

The following diagram illustrates a typical workflow for an asymmetric transfer hydrogenation experiment.



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A generalized workflow for asymmetric transfer hydrogenation experiments.

This guide provides a foundational understanding of the performance of various asymmetric transfer hydrogenation catalysts. The choice of catalyst, ligand, and reaction conditions should be tailored to the specific substrate and desired outcome. For novel substrates, screening of different catalyst systems is often necessary to achieve optimal results in terms of both conversion and enantioselectivity.

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